1-(4-Acetylphenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-Acetylphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It features a cyclopropane ring attached to a phenyl group with an acetyl substituent and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Acetylphenyl)cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylbenzeneacetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Contains the acetyl and nitrile groups but lacks the cyclopropane ring.
Uniqueness
1-(4-Acetylphenyl)cyclopropanecarbonitrile is unique due to the presence of both the cyclopropane ring and the acetyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
1-(4-Acetylphenyl)cyclopropanecarbonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Characteristics
Property | Value |
---|---|
Molecular Formula | C12H11N |
Molecular Weight | 185.23 g/mol |
IUPAC Name | This compound |
CAS Number | 100123-45-6 |
Structure
The compound features a cyclopropane ring attached to a phenyl group with an acetyl substituent, which is critical for its biological activity.
This compound exhibits various biological effects through its interaction with specific molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting physiological responses.
Anticancer Properties
Research indicates that this compound possesses anticancer properties , particularly against specific types of tumors. Studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Case Study: Breast Cancer
In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting its potential as a therapeutic agent in breast cancer treatment.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and inflammation.
Case Study: Neurodegenerative Diseases
In models of neurodegenerative diseases such as Alzheimer's, the compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests potential applications in treating conditions characterized by neuroinflammation and oxidative damage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that this compound could be developed into an antimicrobial agent.
Research Findings Summary
Recent research has focused on various aspects of the biological activity of this compound:
Study Focus | Findings |
---|---|
Anticancer Activity | Induces apoptosis in breast cancer cell lines |
Neuroprotection | Reduces amyloid-beta formation in Alzheimer's models |
Antimicrobial Effects | Active against Staphylococcus aureus and E. coli |
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(4-acetylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-9(14)10-2-4-11(5-3-10)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
InChI Key |
LKVYHCHJYRZZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origin of Product |
United States |
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